molecular formula C25H29N3O6 B2877288 N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxamide CAS No. 894042-21-8

N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxamide

Cat. No. B2877288
CAS RN: 894042-21-8
M. Wt: 467.522
InChI Key: VIKDFMYDPKSQKE-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups, including a dihydrobenzo[b][1,4]dioxin ring, a pyrrolidinone ring, and a dihydroisoquinoline ring. These types of structures are often found in biologically active compounds, including pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . This would provide information about the arrangement of atoms in the molecule and the angles between bonds.


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the carbonyl group in the pyrrolidinone ring could potentially undergo nucleophilic addition reactions .

Scientific Research Applications

Synthesis and Chemical Interactions

  • This compound is used in the synthesis of substituted 3,4-dimethylisoxazolo[5,4-b]pyridine-5-carboxamide and benzo[b][1,8]naphthyridine-3-carboxamide derivatives, employing a catalytic amount of p-toluenesulfonic acid or iodine, as demonstrated in research on chemical intermediates (Guleli et al., 2019).

Pharmacological Applications

  • It's used in the development of novel alpha(2C)-adrenergic receptor antagonists, with some compounds exhibiting high affinity and subtype selectivity for the alpha(2C)-adrenergic receptor. This research is significant in the context of anti-L-dopa-induced dyskinetic activity (Hagihara et al., 2007).

Chemical Structure Studies

  • Studies on the compound's structure and activity relationship, particularly focusing on its role as a serotonin-3 (5-HT3) receptor antagonist, have been conducted. This includes exploring the influence of different aromatic nuclei on inhibition of the von Bezold-Jarisch reflex in rats (Harada et al., 1995).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. For example, some compounds with a dihydrobenzo[b][1,4]dioxin ring are known to interact with the TRPV1 receptor .

properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O6/c1-15-19-13-22(32-3)21(31-2)10-16(19)6-7-27(15)25(30)26-17-11-24(29)28(14-17)18-4-5-20-23(12-18)34-9-8-33-20/h4-5,10,12-13,15,17H,6-9,11,14H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIKDFMYDPKSQKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=C(C=C2CCN1C(=O)NC3CC(=O)N(C3)C4=CC5=C(C=C4)OCCO5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxamide

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